2-O-ethyl PAF C-16

Descripción

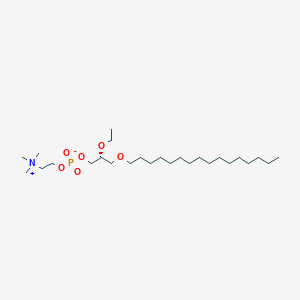

Structure

2D Structure

Propiedades

IUPAC Name |

[(2R)-2-ethoxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-30-24-26(31-7-2)25-33-34(28,29)32-23-21-27(3,4)5/h26H,6-25H2,1-5H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHUUVMLQFHHQG-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647290 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78858-42-1 | |

| Record name | (2R)-2-Ethoxy-3-(hexadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-O-ethyl PAF C-16: Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document is intended to serve as a valuable resource for researchers in pharmacology, immunology, and drug development.

Chemical Properties

This compound is a structural analog of PAF C-16 where the acetyl group at the sn-2 position of the glycerol (B35011) backbone is replaced by an ethyl ether linkage. This modification significantly influences its biological activity.

| Property | Value |

| Chemical Name | 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine |

| Synonyms | This compound |

| Molecular Formula | C₂₆H₅₆NO₆P |

| Molecular Weight | 509.7 g/mol |

| CAS Number | 78858-42-1 |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed via the following conceptual steps:

-

Protection of the phosphocholine (B91661) headgroup: The polar phosphocholine headgroup of Lyso-PAF C-16 may require protection to prevent side reactions during the alkylation step.

-

O-alkylation of the sn-2 hydroxyl group: The free hydroxyl group at the sn-2 position of the protected Lyso-PAF C-16 would be deprotonated with a suitable base to form an alkoxide. This alkoxide would then react with an ethylating agent, such as ethyl iodide or diethyl sulfate, via a Williamson ether synthesis to introduce the ethyl ether linkage.

-

Deprotection: The protecting group on the phosphocholine headgroup would then be removed to yield the final product, this compound.

-

Purification: The final compound would be purified using chromatographic techniques, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC), to ensure high purity.

Caption: Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathway

This compound is a synthetic PAF analog that exhibits distinct biological activities. It is a less potent agonist for platelet aggregation compared to other PAF analogs like methylcarbamyl PAF C-16. However, it has been shown to cause the aggregation of neutrophils.[1]

PAF Receptor Signaling

PAF and its analogs exert their effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of this compound to the PAFR is expected to initiate a signaling cascade similar to that of endogenous PAF, albeit with different potency. The primary signaling pathways activated by the PAF receptor involve Gq and Gi proteins.

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, including platelet and neutrophil aggregation, inflammation, and other physiological and pathological processes.

Caption: PAF receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on standard methodologies for assessing PAF-like activity, the following outlines a general procedure for a key assay.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce platelet aggregation in platelet-rich plasma (PRP).

Objective: To determine the pro-aggregatory or inhibitory effects of this compound on human or rabbit platelets.

Materials:

-

This compound

-

Platelet-rich plasma (PRP) from healthy human donors or rabbits

-

Platelet-poor plasma (PPP) for baseline correction

-

Agonist (e.g., PAF C-16, ADP, collagen) for antagonist studies

-

Aggregometer

-

Saline buffer

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the supernatant (PRP).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.

-

Add a known concentration of this compound to the PRP and record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation.

-

For antagonist studies, pre-incubate the PRP with this compound for a short period before adding a known platelet agonist (e.g., PAF C-16).

-

Data Analysis:

-

The aggregation is quantified as the maximum percentage change in light transmission.

-

For agonists, dose-response curves can be generated to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

For antagonists, the inhibitory concentration (IC₅₀) or the dissociation constant (Kₑ) can be calculated.

Quantitative Data

Quantitative data on the biological activity of this compound is limited. However, some studies have reported the antagonistic properties of related 2-O-ethyl PAF analogs.

| Compound | Assay | Species | Parameter | Value | Reference |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl ester | PAF-induced platelet aggregation | Human/Rabbit | Kₑ | 4.4 µM | [2] |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl ester | PAF-induced platelet aggregation | Human/Rabbit | Kₑ | 10.5 µM | [2] |

Note: Kₑ is the equilibrium dissociation constant, a measure of the affinity of an antagonist for its receptor.

Conclusion

This compound is a valuable synthetic tool for studying the structure-activity relationships of PAF and its receptor. Its unique biological profile, characterized by reduced platelet aggregation potency and the ability to induce neutrophil aggregation, makes it an interesting subject for further investigation in the fields of inflammation and immunology. While a detailed synthesis protocol is not widely available, the proposed synthetic route provides a conceptual framework for its preparation. Further research is warranted to fully elucidate its pharmacological properties and potential therapeutic applications.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proaggregatory and inhibitory effects of 2-O-ethyl analogues of platelet-activating factor (PAF) on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 2-O-ethyl PAF C-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document delves into its interactions with the PAF receptor, its effects on cellular functions, and the experimental methodologies used to characterize its activity.

Introduction

This compound is a structural derivative of PAF C-16, where the acetyl group at the sn-2 position of the glycerol (B35011) backbone is replaced by an ethyl ether linkage. This modification significantly influences its biological activity, positioning it as a valuable tool for studying PAF receptor signaling and as a potential lead compound in drug discovery. As a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), its effects are primarily mediated through this G-protein coupled receptor.

Quantitative Biological Data

The biological activity of this compound and related compounds has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Receptor Binding Affinity of this compound

| Compound | Assay Type | Preparation | Radioligand/Antagonist | IC50 (nM) | Reference |

| This compound | Competitive Binding | PAF Receptor | WEB 2086 | 21 | [1] |

Table 2: Comparative Agonist/Antagonist Activity of PAF Analogs on Platelet Aggregation

| Compound | Species | Activity Type | KB (µM) | Potency Comparison with other analogs | Reference |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl ester | Human, Rabbit | Competitive Antagonist | 4.4 | - | [2] |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl ester | Human, Rabbit | Competitive Antagonist | 10.5 | - | [2] |

| This compound | Human, Rabbit | Agonist | - | Less potent than methylcarbamyl PAF C-16 | [3] |

| (R)-PAF C-16 | Rabbit | Agonist | - | EC50 = 1 pM | [4] |

| (R)-ET-16-OCH3-GPC (2-O-methyl analog) | Rabbit | Agonist | - | EC50 = 1 µM |

Signaling Pathways

This compound exerts its biological effects by binding to the PAF receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events.

Caption: PAF Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound.

Protocol 1: Competitive PAF Receptor Binding Assay

This assay determines the affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled ligand.

Caption: Workflow for a competitive receptor binding assay.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the PAF receptor (e.g., rabbit platelets, human neutrophils).

-

Binding Reaction: In a microtiter plate, combine the membrane preparation with a fixed concentration of a radiolabeled PAF antagonist (like [³H]-WEB 2086) and serial dilutions of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.

Protocol 2: Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy human or rabbit donors into a tube containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.

-

Platelet Aggregometry: Place a sample of PRP in a cuvette in a platelet aggregometer. The instrument measures light transmission through the PRP.

-

Baseline Measurement: Record the baseline light transmission.

-

Addition of Agonist: Add a specific concentration of this compound to the PRP.

-

Monitoring Aggregation: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. This change is recorded over time.

-

Data Analysis: The extent of aggregation is quantified as the maximum change in light transmission. A dose-response curve can be generated by testing a range of this compound concentrations to determine the EC50 value.

Protocol 3: Neutrophil Activation Assay (Elastase Release)

This assay assesses the pro-inflammatory activity of this compound by measuring the release of the enzyme elastase from activated neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from the fresh blood of healthy donors.

-

Cell Stimulation: Incubate the isolated neutrophils with various concentrations of this compound.

-

Enzyme Release: After incubation, centrifuge the samples to pellet the cells and collect the supernatant.

-

Elastase Activity Measurement: Add a specific chromogenic or fluorogenic substrate for elastase to the supernatant.

-

Detection: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the amount of elastase released.

-

Data Analysis: Construct a dose-response curve to determine the EC50 for elastase release.

Synthesis of this compound

The synthesis of 1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine typically involves a multi-step chemical process starting from a suitable glycerol derivative. A general synthetic strategy is outlined below.

References

- 1. gentaur.com [gentaur.com]

- 2. Proaggregatory and inhibitory effects of 2-O-ethyl analogues of platelet-activating factor (PAF) on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2--O--ethyl-PAF-C--16, 1MG | Labscoop [labscoop.com]

- 4. Two different sites of action for platelet activating factor and 1-O-alkyl-2-O-methyl-sn-glycero-3-phosphocholine on platelets and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-O-ethyl PAF C-16 as a Platelet-Activating Factor Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF), structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent, naturally occurring phospholipid mediator involved in a wide array of physiological and pathological processes.[1] Its activities include platelet aggregation and degranulation, inflammation, and anaphylaxis. The C-16 isoform of PAF (PAF C-16) is a common and highly active form of this lipid. Synthetic analogs of PAF are invaluable tools for elucidating the specific mechanisms of PAF action and for the development of novel therapeutics targeting the PAF signaling pathway.

This technical guide focuses on 2-O-ethyl PAF C-16 , a synthetic analog of PAF C-16 characterized by the substitution of the acetyl group at the sn-2 position with an ethyl group. This modification influences the molecule's biological activity, providing a unique profile for studying the structure-activity relationships of PAF receptor (PAFR) ligands. This document will provide a comprehensive overview of this compound, including its chemical properties, its effects on platelet function, the underlying signaling mechanisms, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is a synthetic analog of the naturally occurring Platelet-Activating Factor (PAF) C-16. The key structural difference lies in the substitution of the acetyl group at the sn-2 position of the glycerol (B35011) backbone with an ethyl group.

| Property | Value |

| Formal Name | 1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine |

| Molecular Formula | C₂₈H₆₀NO₆P |

| Molecular Weight | 537.8 g/mol |

| CAS Number | 78858-42-1 |

| Appearance | Lyophilized powder |

| Purity | ≥98% |

| Solubility | Soluble in Ethanol (B145695), DMF, and DMSO |

| Storage | Store at -20°C |

Biological Activity and Potency

This compound acts as an agonist at the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. However, its potency in inducing platelet aggregation is attenuated compared to the natural ligand, PAF C-16. This makes it a valuable tool for studying the structural requirements for PAFR activation.

| Compound | EC₅₀ (Human Platelet Aggregation) |

| This compound | 82 nM[2] |

| PAF C-16 | ~1-10 nM (varies with experimental conditions) |

The ethyl group at the sn-2 position, being bulkier than the acetyl group in PAF C-16, likely alters the binding affinity and/or the conformational change in the PAFR upon binding, leading to a reduced signaling output.

Signaling Pathways of PAF Receptor Activation

Activation of the PAF receptor by agonists such as this compound initiates a cascade of intracellular signaling events. The PAFR is primarily coupled to Gq and Gi classes of G-proteins.

Signaling through Gq:

-

Binding of this compound to the PAFR activates the Gq alpha subunit.

-

Activated Gq stimulates Phospholipase C (PLC).

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG, along with elevated Ca²⁺, activates Protein Kinase C (PKC).

-

Increased intracellular Ca²⁺ and activated PKC are key drivers of platelet shape change, aggregation, and degranulation.

-

Gq can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, further contributing to platelet activation.

Signaling through Gi:

-

The activated Gi alpha subunit inhibits adenylyl cyclase.

-

This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Since cAMP is an inhibitor of platelet activation, its reduction facilitates aggregation.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP)

This protocol is fundamental for in vitro platelet aggregation studies.

Materials:

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

Anticoagulant: 3.2% or 3.8% sodium citrate (B86180) (9 parts blood to 1 part anticoagulant).

-

Sterile polypropylene (B1209903) tubes.

-

Calibrated centrifuge.

Procedure:

-

Collect whole blood by venipuncture into tubes containing sodium citrate.

-

Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

-

Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer, which is the platelet-rich plasma (PRP), and transfer it to a fresh polypropylene tube.

-

Allow the PRP to rest at room temperature for at least 30 minutes before use to allow platelets to return to a resting state.

-

To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes. The supernatant is the PPP.

-

Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) by adding PPP.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a stirred suspension of PRP as platelets aggregate.

Materials:

-

Platelet aggregometer with cuvettes and stir bars.

-

Prepared PRP and PPP.

-

This compound stock solution (e.g., in ethanol or DMSO).

-

PAF C-16 stock solution (for comparison).

-

Appropriate vehicle control (e.g., ethanol or DMSO).

-

Pipettes.

Procedure:

-

Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration:

-

Pipette the required volume of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the reference well of the aggregometer and set the light transmission to 100%.

-

Pipette the same volume of PRP into a cuvette with a stir bar. Place it in the sample well and set the light transmission to 0%.

-

-

Aggregation Measurement:

-

Pipette a fresh aliquot of PRP into a sample cuvette with a stir bar and place it in the sample well. Allow it to equilibrate at 37°C with stirring for a few minutes.

-

Add a small volume of the this compound solution (or vehicle control) to the cuvette to achieve the desired final concentration.

-

Record the change in light transmission over time (typically 5-10 minutes). The aggregometer software will generate an aggregation curve.

-

-

Dose-Response Curve:

-

Repeat step 3 with a range of concentrations of this compound to generate a dose-response curve.

-

Similarly, perform a dose-response curve for PAF C-16 for comparison.

-

-

Data Analysis:

-

The maximum aggregation percentage is determined from the aggregation curve.

-

Plot the maximum aggregation against the logarithm of the agonist concentration.

-

Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve.

-

Conclusion

This compound is a valuable synthetic analog for investigating the pharmacology of the Platelet-Activating Factor receptor. Its attenuated potency compared to the natural ligand, PAF C-16, provides a useful tool for probing the structure-activity relationships of PAFR agonists. The detailed understanding of its chemical properties, biological activity, and the signaling pathways it activates, coupled with robust experimental protocols, enables researchers to effectively utilize this compound in the exploration of PAF-mediated physiological and pathological processes and in the development of novel therapeutic interventions.

References

The Dual Role of 2-O-ethyl PAF C-16 in Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-ethyl PAF C-16, a synthetic analog of the potent inflammatory mediator Platelet-Activating Factor (PAF), serves as a critical tool in the investigation of inflammatory processes. Its unique properties as a competitive ligand for the PAF receptor (PAFR) and its differential effects on inflammatory cells, such as neutrophils and platelets, make it an invaluable molecular probe. This technical guide provides an in-depth overview of the role of this compound in inflammation research, detailing its mechanism of action, its effects on key inflammatory pathways, and comprehensive experimental protocols for its use.

Core Concepts: A Synthetic Analog with a Dual Personality

This compound, chemically known as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, is a structural derivative of PAF C-16. The replacement of the acetyl group at the sn-2 position with an ethyl group modifies its biological activity, rendering it a less potent agonist compared to its parent compound.[1][2] Its primary role in inflammation research stems from two key characteristics:

-

Competitive PAF Receptor Ligand: this compound competitively binds to the PAF receptor, a G-protein coupled receptor (GPCR) found on the surface of numerous inflammatory cells.[3][4] This property allows it to be used in studies to probe PAFR function and to characterize the binding of other PAFR ligands, such as antagonists.

-

Modulator of Neutrophil Function: A pivotal aspect of this compound's utility is its dual effect on neutrophils. In the presence of divalent cations like calcium and magnesium, it induces neutrophil aggregation.[5] Conversely, in the absence of these cations, it leads to the desensitization of neutrophils to subsequent stimulation by PAF or other activators. This unique characteristic enables researchers to dissect the signaling pathways governing neutrophil activation and deactivation.

Quantitative Data Summary

While specific EC50 and IC50 values for all inflammatory responses to this compound are not extensively documented in publicly available literature, the following tables summarize the known quantitative data for this compound and related PAF analogs for comparative purposes.

| Compound | Action | Target | Value | Species | Reference |

| This compound | Inhibition of WEB 2086 binding | PAF Receptor | IC50: 21 nM | Not Specified | |

| PAF C-16 | Platelet Aggregation | Platelets | EC50: 129.7 nM | Human | |

| (R)-PAF | Platelet Aggregation | Platelets | EC50: 1 pM | Rabbit | |

| (S)-PAF | Platelet Aggregation | Platelets | EC50: 50 nM | Rabbit | |

| (R)-ET-16-OCH3-GPC | Platelet Aggregation | Platelets | EC50: 1 µM | Rabbit | |

| (S)-ET-16-OCH3-GPC | Platelet Aggregation | Platelets | EC50: 50 µM | Rabbit |

Note: The potency of PAF analogs can vary significantly between species and experimental conditions.

Signaling Pathways

The binding of this compound to the PAF receptor triggers a cascade of intracellular signaling events that are central to the inflammatory response. The PAF receptor couples to at least two types of G proteins, Gq and Gi, initiating distinct downstream pathways.

PAF Receptor Signaling via Gq

Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately results in the activation of Mitogen-Activated Protein Kinases (MAPK) such as ERK, JNK, and p38, and the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the expression of pro-inflammatory genes.

PAF Receptor Signaling via Gi

The Gi-coupled pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways, influencing various cellular responses, including cell migration and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study inflammatory responses.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation, a hallmark of its pro-inflammatory activity.

Materials:

-

This compound

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Aggregometer

-

Saline (0.9% NaCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

PRP and PPP Preparation:

-

Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

-

Assay Setup:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

-

Aggregation Measurement:

-

Prepare serial dilutions of this compound in saline or PBS.

-

Add a small volume of the this compound solution to the pre-warmed PRP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

-

Determine the concentration of this compound that induces 50% of the maximal aggregation (EC50).

-

Neutrophil Aggregation and Desensitization Assay

This protocol is designed to investigate the dual effects of this compound on neutrophil aggregation and desensitization.

Materials:

-

This compound

-

Human neutrophils

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Spectrophotometer or plate reader

Procedure:

Part A: Neutrophil Aggregation

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS containing Ca²⁺ and Mg²⁺ at a concentration of 2-5 x 10⁶ cells/mL.

-

Aggregation Measurement:

-

Pre-warm the neutrophil suspension to 37°C in a cuvette with stirring.

-

Add varying concentrations of this compound to the neutrophil suspension.

-

Monitor the change in light absorbance or transmission over time as the cells aggregate.

-

Part B: Neutrophil Desensitization

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺.

-

Desensitization:

-

Incubate the neutrophils with a sub-activating concentration of this compound for 5-10 minutes at 37°C.

-

Wash the cells to remove the unbound this compound.

-

-

Challenge:

-

Resuspend the desensitized neutrophils in HBSS with Ca²⁺ and Mg²⁺.

-

Challenge the cells with a known activating concentration of PAF C-16 or another stimulus.

-

Measure the aggregation response as described in Part A. A reduced or absent aggregation response indicates desensitization.

-

Cytokine Release Assay

This assay quantifies the release of pro-inflammatory cytokines from immune cells upon stimulation with this compound.

Materials:

-

This compound

-

Isolated immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or neutrophils)

-

Cell culture medium (e.g., RPMI-1640)

-

Multi-well culture plates

-

ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-8)

Procedure:

-

Cell Culture:

-

Isolate the desired immune cells and culture them in appropriate medium in a multi-well plate at a defined cell density.

-

Allow the cells to adhere or stabilize for a short period.

-

-

Stimulation:

-

Treat the cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve the compound).

-

Incubate the cells for a specified time (e.g., 4, 8, or 24 hours) at 37°C in a CO₂ incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant, which contains the secreted cytokines.

-

-

Cytokine Quantification:

-

Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

Generate a dose-response curve to determine the effect of this compound on cytokine release.

-

Conclusion

This compound is a versatile and valuable tool for researchers in the field of inflammation. Its ability to act as a competitive PAF receptor ligand and its unique dual effects on neutrophil function provide a means to investigate the complex signaling pathways that drive inflammatory responses. The experimental protocols detailed in this guide offer a framework for utilizing this compound to advance our understanding of inflammation and to aid in the development of novel anti-inflammatory therapeutics. Further research to fully quantitate the dose-dependent effects of this compound on various inflammatory parameters will continue to enhance its utility in the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. Relative amounts of 1-O-alkyl- and 1-acyl-2-acetyl-sn-glycero-3-phosphocholine in stimulated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds [frontiersin.org]

The Influence of 2-O-ethyl PAF C-16 on Neutrophil Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of 2-O-ethyl PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF), on the functional responses of human polymorphonuclear neutrophils (PMNs). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a variety of inflammatory and allergic responses. Its diverse biological activities are mediated through specific PAF receptors on the surface of various cell types, including neutrophils. The synthetic analog, this compound (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine), has been instrumental in elucidating the structure-activity relationships of PAF and its role in neutrophil activation. This guide focuses on the agonistic and desensitizing effects of this specific analog on key neutrophil functions.

Quantitative Effects of this compound on Neutrophil Function

The biological activity of this compound on human neutrophils has been characterized primarily through aggregation and degranulation assays. The following tables summarize the quantitative data derived from seminal studies in the field.

Table 1: Neutrophil Aggregation Induced by this compound

| Parameter | Value | Conditions | Reference |

| EC50 (Effective Concentration, 50%) | ~100 nM | Human neutrophils in the presence of Ca²⁺ and Mg²⁺ | [1] |

| Maximal Aggregation | Comparable to PAF C-16 | Optimal concentrations of agonist | [2] |

| Time to Peak Aggregation | 2-4 minutes | In the presence of divalent cations | [1] |

Table 2: Neutrophil Degranulation (Enzyme Release) Induced by this compound

| Parameter | Value | Conditions | Reference |

| EC50 (Effective Concentration, 50%) | ~1 µM | Human neutrophils pre-treated with cytochalasin B | [1] |

| Maximal Enzyme Release | Similar to PAF C-16 | Optimal concentrations of agonist | [2] |

| Marker Enzyme | Lysozyme (B549824), β-glucuronidase | Specific and azurophilic granules |

Experimental Protocols

The following sections detail the methodologies employed to assess the effects of this compound on neutrophil function.

Isolation of Human Neutrophils

Human neutrophils are isolated from fresh venous blood collected from healthy donors. A common method involves dextran (B179266) sedimentation to separate erythrocytes, followed by centrifugation over a Ficoll-Hypaque density gradient to remove mononuclear cells. Residual erythrocytes are eliminated by hypotonic lysis. The resulting purified neutrophil population (>95% purity) is washed and resuspended in a buffered salt solution, such as Hanks' Balanced Salt Solution (HBSS), for use in functional assays.

Neutrophil Aggregation Assay

Neutrophil aggregation is typically measured by monitoring changes in light transmission through a stirred suspension of neutrophils using an aggregometer.

-

Cell Preparation: Isolated neutrophils are resuspended in HBSS without divalent cations (Ca²⁺ and Mg²⁺) at a concentration of 1-2 x 10⁷ cells/mL.

-

Assay Procedure:

-

An aliquot of the neutrophil suspension is placed in a siliconized cuvette with a stir bar and warmed to 37°C in the aggregometer.

-

A baseline of light transmission is established.

-

Divalent cations (e.g., 1 mM CaCl₂ and 1 mM MgCl₂) are added to the cell suspension.

-

The stimulus, this compound, is added at various concentrations, and the change in light transmission is recorded over time. An increase in light transmission corresponds to cell aggregation.

-

-

Desensitization Protocol: To study desensitization, neutrophils are pre-incubated with this compound for 1-5 minutes in the absence of divalent cations. The cells are then challenged with a second dose of the stimulus after the addition of Ca²⁺ and Mg²⁺.

Neutrophil Degranulation Assay (Enzyme Release)

Neutrophil degranulation is quantified by measuring the release of granule-specific enzymes into the extracellular medium.

-

Cell Preparation: Isolated neutrophils are resuspended in HBSS containing divalent cations.

-

Assay Procedure:

-

Neutrophils are pre-incubated with cytochalasin B (typically 5 µg/mL) for 5-10 minutes at 37°C. Cytochalasin B enhances the degranulation response to soluble stimuli.

-

This compound is added at various concentrations, and the incubation is continued for a defined period (e.g., 5-15 minutes).

-

The cell suspension is then centrifuged to pellet the neutrophils.

-

The supernatant is collected, and the activity of released enzymes, such as lysozyme (from specific and azurophilic granules) or β-glucuronidase (from azurophilic granules), is determined using appropriate enzymatic assays.

-

-

Desensitization Protocol: For desensitization studies, neutrophils are pre-incubated with this compound in the absence of cytochalasin B. The cells are then washed and re-challenged with the stimulus in the presence of cytochalasin B.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

Structure-Activity Relationship of 2-O-ethyl PAF C-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF, 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid that acts as a mediator in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biological activity of PAF is highly dependent on its molecular structure. Modifications at various positions on the glycerol (B35011) backbone can significantly alter its potency and efficacy. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key synthetic analog, 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine), focusing on its effects on platelet and neutrophil activation.

Core Structure and Analogs

The fundamental structure of PAF C-16 consists of a glycerol backbone with a hexadecyl ether linkage at the sn-1 position, an acetyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position. In this compound, the acetyl group at the sn-2 position is replaced by an ethyl ether linkage. This seemingly minor modification has a profound impact on the molecule's biological activity.

Quantitative Biological Activity

The primary biological effect of PAF and its analogs is the induction of platelet and neutrophil aggregation. The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50). The following tables summarize the comparative activities of PAF C-16 and this compound.

| Compound | Platelet Aggregation (Rabbit Plasma) EC50 (M) | Reference |

| PAF C-16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) | 3.1 x 10⁻¹⁰ | Hadváry et al., 1983 |

| This compound | 2.5 x 10⁻⁸ | Hadváry et al., 1983 |

| Compound | Neutrophil Aggregation (Human) | Reference |

| PAF C-16 (1-O-alkyl-2-O-acetyl-sn-glycero-3-phosphocholine) | Active | O'Flaherty et al., 1981[1] |

| This compound | Active | O'Flaherty et al., 1981[1] |

As the data indicates, the substitution of the acetyl group with an ethyl group at the sn-2 position in this compound results in a significant decrease in potency for inducing platelet aggregation, with an EC50 value approximately 80-fold higher than that of the parent compound, PAF C-16. Despite this reduced potency, this compound remains an active agonist for both platelet and neutrophil aggregation.[1]

Experimental Protocols

Platelet Aggregation Assay (based on Hadváry et al., 1983)

Objective: To determine the concentration-dependent effect of PAF analogs on platelet aggregation in rabbit platelet-rich plasma.

Materials:

-

Rabbit whole blood

-

3.8% Sodium citrate (B86180) solution

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

PAF C-16 and this compound stock solutions

-

Aggregometer

Procedure:

-

Blood Collection: Rabbit blood is drawn into syringes containing 3.8% sodium citrate (9:1 blood to citrate ratio) to prevent coagulation.

-

Preparation of Platelet-Rich Plasma (PRP): The citrated blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected as PRP.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cellular components. The supernatant is collected as PPP, which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement:

-

Aliquots of the adjusted PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C in an aggregometer.

-

A baseline of light transmission is established.

-

Varying concentrations of the PAF analog (dissolved in an appropriate solvent) are added to the PRP.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The maximum aggregation percentage for each concentration is determined relative to the PPP baseline. EC50 values are calculated from the resulting dose-response curves.

Neutrophil Aggregation and Desensitization Assay (based on O'Flaherty et al., 1981)

Objective: To assess the ability of PAF analogs to induce aggregation and desensitization in human neutrophils.

Materials:

-

Human venous blood

-

Dextran solution

-

Ficoll-Hypaque solution

-

Hanks' balanced salt solution (HBSS) without Ca²⁺ and Mg²⁺

-

HBSS with Ca²⁺ and Mg²⁺

-

PAF C-16 and this compound stock solutions

-

Spectrophotometer or aggregometer

Procedure:

-

Neutrophil Isolation:

-

Human blood is collected in heparinized tubes.

-

Erythrocytes are sedimented using dextran.

-

The leukocyte-rich supernatant is layered over a Ficoll-Hypaque gradient and centrifuged to separate mononuclear cells from polymorphonuclear leukocytes (neutrophils).

-

Contaminating red blood cells are removed by hypotonic lysis.

-

The purified neutrophils are washed and resuspended in HBSS without Ca²⁺ and Mg²⁺.

-

-

Aggregation Assay:

-

Neutrophils are pre-warmed to 37°C in HBSS containing Ca²⁺ and Mg²⁺.

-

The cell suspension is placed in a cuvette with a stir bar in a spectrophotometer or aggregometer.

-

A baseline optical density or light transmission is recorded.

-

The PAF analog is added, and the change in optical density/transmission, indicating cell aggregation, is monitored.

-

-

Desensitization Assay:

-

Neutrophils are incubated with a specific concentration of the PAF analog in HBSS without Ca²⁺ and Mg²⁺ for a short period (e.g., 5 minutes) at 37°C.

-

The cells are then challenged with a second, higher concentration of the same or a different agonist in the presence of Ca²⁺ and Mg²⁺.

-

The aggregation response is measured. A reduced or absent response to the second stimulus indicates desensitization.

-

Signaling Pathways and Structure-Activity Logic

The biological effects of PAF and its analogs are mediated through the G-protein coupled PAF receptor (PAFR).[2] Activation of the PAFR triggers a cascade of intracellular signaling events, primarily through the Gq and Gi protein pathways, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] This ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC), culminating in cellular responses like aggregation and degranulation.

The structure-activity relationship of this compound can be understood by considering the molecular interactions at the PAF receptor binding pocket. The reduced potency suggests that the ethyl group at the sn-2 position is less optimal for receptor binding and/or activation compared to the acetyl group of native PAF.

Conclusion

The replacement of the sn-2 acetyl group of PAF C-16 with an ethyl ether linkage in this compound significantly diminishes its potency as a platelet aggregation agonist. However, it retains its ability to activate both platelets and neutrophils, indicating that while the acetyl group is crucial for optimal receptor interaction, an ethyl ether group can still facilitate receptor binding and activation, albeit less efficiently. This detailed analysis of the structure-activity relationship of this compound provides valuable insights for the design of novel PAF receptor modulators with tailored potencies and activities for therapeutic applications.

References

Unveiling 2-O-ethyl PAF C-16: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-O-ethyl PAF C-16 (1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). We delve into the historical context of its development, detailing its emergence from the broader exploration of PAF analogs aimed at elucidating structure-activity relationships. This document outlines its biological activities, focusing on its interactions with the PAF receptor and its effects on platelets and neutrophils. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized through diagrams to provide a clear understanding of the molecular mechanisms and experimental designs related to this compound.

Discovery and History

The discovery of this compound is rooted in the intensive investigation of Platelet-Activating Factor (PAF) that followed its structural elucidation in 1979.[1] Scientists sought to understand the precise structural requirements for PAF's potent biological activities by synthesizing and testing a wide array of analogs. The primary goal was to develop PAF receptor antagonists that could block the pro-inflammatory and thrombotic effects of endogenous PAF.

While a singular "discovery" paper for this compound is not readily apparent in the literature, its investigation appears to have emerged from research efforts in the late 1980s focused on modifying the substituent at the sn-2 position of the glycerol (B35011) backbone. Seminal work by Ostermann, Till, and Kertscher in the late 1980s and early 1990s explored a series of 2-O-modified PAF analogs, including those with an ethyl group, to probe their agonistic and antagonistic properties on platelets.[2] Their research indicated that modifications at the sn-2 position significantly influence the compound's biological activity, leading to the identification of both weak agonists and potent antagonists within this class of molecules.[2] This body of work was crucial in defining the structure-activity relationships of PAF analogs and positioned this compound as a tool for studying the PAF receptor.

Biological Activity

This compound is recognized as a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor. Its biological effects are primarily mediated through its interaction with this receptor, leading to a range of cellular responses, particularly in platelets and neutrophils.

Interaction with the PAF Receptor

As a PAF analog, this compound binds to the PAF receptor, but with different consequences compared to the endogenous ligand. It has been shown to inhibit the binding of the potent PAF receptor antagonist WEB 2086 with an IC50 of 21 nM, demonstrating its significant affinity for the receptor. The nature of its interaction—whether it acts as an agonist, partial agonist, or antagonist—can vary depending on the cell type and the specific biological assay being used.

Effects on Platelets

Studies on human and rabbit platelets have shown that this compound exhibits weak pro-aggregatory effects compared to PAF itself. The replacement of the acetyl group at the sn-2 position with an ethyl group significantly diminishes its potency as a platelet agonist. However, derivatives of 1-O-hexadecyl-2-O-ethyl-glycero-3-phosphoric acid have been characterized as competitive PAF antagonists in platelet aggregation assays.

Effects on Neutrophils

In contrast to its weak agonist activity on platelets, this compound has been reported to cause the aggregation of neutrophils. PAF and its analogs are known to be potent chemoattractants and activators of neutrophils, inducing responses such as migration, degranulation, and the production of reactive oxygen species. The specific effects of this compound on these various neutrophil functions warrant further detailed investigation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds. This data is essential for comparing its potency and affinity with other PAF analogs and for designing future experiments.

| Compound/Parameter | Value | Cell Type/Assay Condition | Reference |

| This compound | |||

| IC50 (vs. WEB 2086 binding) | 21 nM | PAF Receptor Binding Assay | |

| Related 2-O-ethyl PAF Analogs (Antagonists) | |||

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl ester (KB) | 4.4 µmol/l | PAF-induced platelet aggregation | |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl ester (KB) | 10.5 µmol/l | PAF-induced platelet aggregation | |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester (KB) | 3.2 µmol/l | PAF-induced human platelet aggregation | |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester (KB) | 0.55 µmol/l | PAF-induced rabbit platelet aggregation |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Chemical Synthesis of 1-O-hexadecyl-2-O-ethyl-sn-glycero-3-phosphocholine

PAF Receptor Binding Assay

This protocol is adapted from competitive binding assays used for PAF receptor ligands.

Objective: To determine the binding affinity of this compound for the PAF receptor.

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).

-

Radiolabeled PAF ligand (e.g., [³H]PAF).

-

This compound.

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and bovine serum albumin).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a suspension of cell membranes in binding buffer.

-

In a series of tubes, add a fixed concentration of radiolabeled PAF.

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Initiate the binding reaction by adding the membrane suspension.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

-

Calculate the specific binding at each concentration of the competitor and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This protocol is based on light transmission aggregometry.

Objective: To assess the pro-aggregatory or inhibitory effect of this compound on platelet aggregation.

Materials:

-

Freshly drawn human or rabbit blood anticoagulated with citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound.

-

PAF (as an agonist).

-

Saline solution.

-

A light transmission aggregometer.

Procedure:

-

Prepare PRP and PPP by differential centrifugation of whole blood.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

To measure agonist activity, add varying concentrations of this compound to the PRP and record the change in light transmission over time.

-

To measure antagonist activity, pre-incubate the PRP with varying concentrations of this compound for a short period before adding a submaximal concentration of PAF to induce aggregation.

-

Record the aggregation curves and determine the percentage of aggregation or inhibition.

Neutrophil Aggregation Assay

Objective: To evaluate the effect of this compound on neutrophil aggregation.

Materials:

-

Freshly isolated human neutrophils.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

This compound.

-

A microplate reader capable of measuring changes in light scattering or a specialized cell aggregation instrument.

Procedure:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Resuspend the neutrophils in the assay buffer to a specific concentration.

-

Add the neutrophil suspension to the wells of a microplate.

-

Add varying concentrations of this compound to the wells.

-

Monitor the change in light absorbance or transmission over time at a constant temperature with gentle shaking to promote cell-cell contact.

-

An increase in light scattering (or decrease in transmission) indicates cell aggregation.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: PAF Receptor Signaling Pathway activated by this compound.

Caption: Experimental workflow for platelet aggregation assay.

Conclusion

This compound represents an important synthetic analog of Platelet-Activating Factor that has contributed to our understanding of PAF receptor pharmacology. While its history is intertwined with the broader exploration of PAF analogs rather than a single discovery event, its distinct biological profile as a weak platelet agonist and a neutrophil aggregator highlights the critical role of the sn-2 substituent in determining biological activity. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers in the fields of pharmacology, hematology, and immunology who are interested in further investigating the properties and potential applications of this compound and related compounds. Further research is warranted to fully elucidate its detailed synthesis, complete its quantitative pharmacological profile, and explore its effects on various cellular systems.

References

- 1. 1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho (N,N,N trimethyl) hexanolamine: an analogue of platelet-activating factor with partial agonist activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proaggregatory and inhibitory effects of 2-O-ethyl analogues of platelet-activating factor (PAF) on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

2-O-ethyl PAF C-16 CAS number and molecular weight

This technical guide provides a comprehensive overview of 2-O-ethyl PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF). Tailored for researchers, scientists, and professionals in drug development, this document delves into its physicochemical properties, biological activity, underlying signaling mechanisms, and relevant experimental methodologies.

Core Properties and Identification

This compound, systematically known as 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine, is a synthetic glycerophosphocholine. It is structurally analogous to the endogenous lipid mediator, Platelet-Activating Factor (PAF), with a key modification: an ethyl ether linkage at the sn-2 position of the glycerol (B35011) backbone, in contrast to the acetyl group in native PAF C-16.[1][2][3] This alteration significantly influences its biological activity.

Quantitative and identifying data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| CAS Number | 78858-42-1 | [1][4] |

| Molecular Formula | C₂₆H₅₆NO₆P | |

| Molecular Weight | 509.70 g/mol | |

| Formal Name | 1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine | |

| Purity | Typically ≥98% | |

| Physical Form | Lyophilized powder |

Biological Activity and Mechanism of Action

This compound functions as a competitive ligand for the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) integral to various physiological and pathological processes, including inflammation and thrombosis.

Its primary activities include:

-

PAFR Binding: It competitively inhibits the binding of PAF antagonists, such as WEB 2086, to the human PAF receptor with a reported IC₅₀ value of 21 nM.

-

Platelet Aggregation: It is an agonist in the induction of platelet aggregation in both human and rabbit platelet-rich plasma (PRP). However, it is noted to be a less potent agonist than other synthetic analogs like methylcarbamyl PAF C-16.

-

Neutrophil Activation: The compound causes the aggregation of neutrophils, a key event in the inflammatory cascade. This activity is dependent on the presence of divalent cations. In the absence of these cations, it can lead to desensitization of neutrophils to further stimulation.

The interaction of this compound with the PAFR initiates a cascade of intracellular signaling events, as depicted in the diagram below.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 2-O-ethyl PAF C-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-ethyl PAF C-16 is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Unlike the naturally occurring PAF C-16 which has an acetyl group at the sn-2 position, this compound possesses an ethyl ether linkage. This structural modification results in altered biological activity, making it a valuable tool for investigating the physiological and pathological roles of the PAF receptor (PAFR). These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on key cellular responses, including platelet aggregation, intracellular calcium mobilization, neutrophil chemotaxis, and MAPK signaling pathways.

Biological Activity of this compound

This compound is characterized as a less potent agonist of the PAF receptor compared to other PAF analogs like methylcarbamyl PAF C-16, particularly in inducing platelet aggregation in both human and rabbit platelet-rich plasma[1]. Its interaction with neutrophils is complex; it can induce aggregation in the presence of divalent cations, while in their absence, it may lead to desensitization of the cells to subsequent stimulation[1].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the parent compound, PAF C-16, in various in vitro assays. This data is essential for designing dose-response experiments and for the interpretation of results.

Table 1: PAF Receptor Binding Affinity

| Compound | Assay Type | Preparation | IC50 | Reference |

| This compound | Competitive Ligand Binding | PAF Receptor | 21 nM | [2] |

Table 2: Platelet Aggregation

| Compound | Species | Preparation | EC50/Effective Concentration | Reference |

| PAF C-16 | Human | Platelet-Rich Plasma (PRP) | Threshold dose ~100 nM | [3] |

| PAF C-16 | Rabbit | Platelets | EC50 = 1 pM | [4] |

| 1-O-Hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl ester | Human & Rabbit | Platelets in plasma | KB = 4.4 µmol/l (competitive antagonist) | |

| 1-O-Hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl ester | Human & Rabbit | Platelets in plasma | KB = 10.5 µmol/l (competitive antagonist) |

Table 3: Neutrophil Activation

| Compound | Species | Response | EC50/Effective Concentration | Reference |

| PAF C-16 | Bovine | ERK1/2 Phosphorylation | EC50 = 30 nM (ERK1), 13 nM (ERK2) | |

| PAF C-16 | Human | Chemotaxis | Maximal response at 1 µM |

Table 4: Calcium Mobilization

| Compound | Cell Type | Response | EC50/Effective Concentration | Reference |

| PAF C-16 | Bovine Aortic Endothelial Cells | 45Ca2+ Efflux | Half-maximal ~10-10 M | |

| PAF C-16 | Human B Lymphoblastoid Cells | Increase in [Ca2+]i | 10-7 to 10-11 M (dose-dependent) |

Experimental Protocols

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure the effect of this compound on platelet aggregation.

Materials:

-

3.8% (w/v) Sodium Citrate (B86180) Solution

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

This compound stock solution (in appropriate solvent, e.g., ethanol)

-

Saline solution (0.9% NaCl)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

Procedure:

-

Blood Collection and PRP/PPP Preparation:

-

Collect whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

-

-

Assay Setup:

-

Pre-warm the aggregometer to 37°C.

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

-

Place a cuvette with 450 µL of PPP in the reference well to calibrate the instrument to 100% aggregation.

-

Place the PRP-containing cuvette in the sample well and allow it to equilibrate for at least 2 minutes with stirring.

-

-

Treatment and Measurement:

-

Add a small volume (e.g., 5-10 µL) of this compound at the desired final concentration to the PRP. For dose-response experiments, a range of concentrations should be tested.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation reaches a plateau.

-

The aggregation is measured as the percentage increase in light transmission, with 0% being the baseline of unstimulated PRP and 100% being the light transmission through PPP.

-

Data Analysis:

-

The maximum percentage of aggregation is determined for each concentration of this compound.

-

For dose-response curves, plot the maximum aggregation against the logarithm of the this compound concentration to determine the EC50 value.

Workflow for Platelet Aggregation Assay.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium ([Ca2+]i) mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

-

Cell line expressing PAF receptor (e.g., HEK293-PAFR, neutrophils)

-

Cell culture medium

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution

-

Fluorometric plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Preparation and Dye Loading:

-

Culture cells to the appropriate confluency.

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Assay Measurement:

-

Place the plate containing the dye-loaded cells into the fluorometric plate reader pre-warmed to 37°C.

-

Measure the baseline fluorescence for a short period. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

-

Add this compound at the desired concentration to the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in [Ca2+]i.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm. This ratio is proportional to the [Ca2+]i.

-

For Fluo-4, the change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is used to represent the change in [Ca2+]i.

-

Plot the change in [Ca2+]i over time. The peak response is used for constructing dose-response curves to determine the EC50 value.

-

Neutrophil Chemotaxis Assay

This protocol describes a Boyden chamber assay to assess the chemotactic effect of this compound on neutrophils.

Materials:

-

Human neutrophils, freshly isolated from whole blood

-

RPMI-1640 medium with 0.5% BSA

-

This compound

-

Boyden chamber apparatus with polycarbonate filters (3-5 µm pore size)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation.

-

Resuspend the isolated neutrophils in RPMI-1640 with 0.5% BSA at a concentration of 1-2 x 106 cells/mL.

-

-

Chemotaxis Assay:

-

Prepare various concentrations of this compound in RPMI-1640 with 0.5% BSA.

-

Add the this compound solutions to the lower wells of the Boyden chamber. Use medium alone as a negative control.

-

Place the polycarbonate filter over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

-

Quantification of Migration:

-

After incubation, remove the filter.

-

Scrape the non-migrated cells from the top surface of the filter.

-

Fix and stain the migrated cells on the bottom surface of the filter using a staining solution like Diff-Quik.

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Data Analysis:

-

Express the results as the average number of migrated cells per high-power field.

-

Construct a dose-response curve by plotting the number of migrated cells against the concentration of this compound to determine the EC50 for chemotaxis.

MAPK (ERK1/2) Phosphorylation Assay

This protocol uses Western blotting to detect the phosphorylation of ERK1/2 in response to this compound.

Materials:

-

Cell line expressing PAF receptor

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Culture cells to near confluency and serum-starve for 4-6 hours.

-

Stimulate the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the fold-change in phosphorylation relative to the unstimulated control against the concentration of this compound.

-

Signaling Pathway and Experimental Logic

The following diagrams illustrate the key signaling pathway activated by PAF receptor agonists and the logical flow of the described in vitro experiments.

PAF Receptor Signaling Cascade.

References

- 1. caymanchem.com [caymanchem.com]

- 2. gentaur.com [gentaur.com]

- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two different sites of action for platelet activating factor and 1-O-alkyl-2-O-methyl-sn-glycero-3-phosphocholine on platelets and leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-O-ethyl PAF C-16 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-O-ethyl PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF), in platelet aggregation assays. This document outlines its mechanism of action, presents relevant quantitative data, and offers detailed experimental protocols and workflows.

Introduction

This compound (1-O-hexadecyl-2-O-ethyl-sn-glyceryl-3-phosphorylcholine) is a structural analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Due to the replacement of the acetyl group at the sn-2 position with an ethyl group, this compound exhibits modified biological activity. It acts as a competitive ligand for the PAF receptor (PAF-R) and can function as either a weak agonist or a competitive antagonist, depending on the experimental context and the specific endpoints being measured. This dual activity makes it a valuable tool for studying PAF-R signaling and for screening potential anti-platelet therapeutics.

Mechanism of Action

This compound interacts with the PAF receptor, a G-protein coupled receptor (GPCR), on the surface of platelets. The downstream signaling cascade is initiated upon receptor binding, although the potency of activation is attenuated compared to native PAF C-16. As an antagonist, it competitively blocks the binding of more potent agonists like PAF C-16, thereby inhibiting platelet activation and aggregation. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.

Data Presentation

The following table summarizes the available quantitative data for this compound and related analogs in platelet function studies.

| Compound | Assay | Target | Key Findings | Reference |

| This compound | Radioligand Binding Assay | PAF Receptor | Competitive ligand, inhibits binding of WEB 2086 with an IC50 of 21 nM . | [1] |

| This compound | Platelet Aggregation | Platelets (human, rabbit) | Less potent agonist than methylcarbamyl PAF C-16. | |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-5'-trimethylammoniumpentyl ester | PAF-induced Platelet Aggregation | PAF Receptor | Selective competitive antagonist. KB = 4.4 µmol/l . | [2] |

| 1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid-6'-trimethylammoniumhexyl ester | PAF-induced Platelet Aggregation | PAF Receptor | Selective competitive antagonist. KB = 10.5 µmol/l . | [2] |

Experimental Protocols

The following protocols are based on the principles of light transmission aggregometry (LTA), the gold-standard for in vitro platelet aggregation studies.